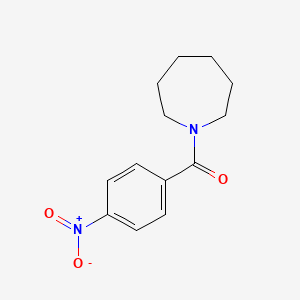
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DBM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBM belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their diverse biological activities.
科学的研究の応用
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities in various in vitro and in vivo models. This compound has also been investigated for its potential use in the treatment of osteoporosis, Alzheimer's disease, and diabetes.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. This compound has also been shown to modulate the expression of genes involved in bone formation and resorption.
Biochemical and physiological effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and angiogenesis. This compound has been shown to increase bone mineral density and reduce bone resorption in animal models of osteoporosis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high yield. This compound is also stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
合成法
N-(2,3-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide is synthesized by the reaction of 2,3-dimethylbenzylamine with 2-fluorobenzaldehyde in the presence of methanesulfonic acid. The reaction proceeds through a condensation reaction, followed by the formation of a sulfonamide group. The yield of this compound is typically high, and the purity can be improved by recrystallization.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-7-6-10-16(13(12)2)18(21(3,19)20)11-14-8-4-5-9-15(14)17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBVTHYGXLNQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)


![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5857844.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)